Benzoclidine hydrochloride

Catalog No.
S636559
CAS No.
7348-26-7
M.F
C14H18ClNO2
M. Wt
267.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoclidine hydrochloride

CAS Number

7348-26-7

Product Name

Benzoclidine hydrochloride

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl benzoate;hydrochloride

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

InChI

InChI=1S/C14H17NO2.ClH/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15;/h1-5,11,13H,6-10H2;1H

InChI Key

DGPMCYQIJOUUFY-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3.Cl

Synonyms

benzoclidine, benzoclidine hydrochloride, benzoclidine, (+-)-isomer, oxilidine, oxylidin

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3.Cl

Important Note

It is crucial to understand that Benzoclidine hydrochloride is not currently approved for any medical use and is considered a Schedule I controlled substance in the United States due to its high potential for abuse and dependence. The following information summarizes historical research and should not be interpreted as an endorsement for its use.

Historical Research in Parkinson's Disease

Benzoclidine hydrochloride was once investigated as a potential treatment for Parkinson's disease in the 1960s and 1970s. It displayed some efficacy in alleviating symptoms like tremor and rigidity, but its side effects, including hallucinations, confusion, and dyskinesias (involuntary movements), were significant []. These limitations, coupled with the emergence of more effective and safer options, led to the abandonment of benzoclidine hydrochloride for Parkinson's disease treatment.

Source

[] —“Treatment of Parkinson's disease with benzoclidine hydrochloride (AH-8193).” Journal of the Neurological Sciences, vol. 10, no. 1, 1970, pp. 117-122, .

Research on Anticholinergic Effects

Benzoclidine hydrochloride possesses anticholinergic properties, meaning it can block the action of the neurotransmitter acetylcholine. This characteristic has been explored in research investigating its potential effects on various conditions, including:

  • Schizophrenia: Early research explored the use of benzoclidine hydrochloride for treating schizophrenia, but its efficacy and safety concerns led to its discontinuation [].
  • Urinary incontinence: While some studies suggested its effectiveness in managing urinary incontinence, the limited benefits did not outweigh the potential side effects [].
  • Motion sickness: Similar to the case with urinary incontinence, research on using benzoclidine hydrochloride for motion sickness yielded mixed results, with concerns regarding its adverse effects.

Benzoclidine hydrochloride, also known as benzocaine hydrochloride, is a local anesthetic compound that belongs to the class of ester anesthetics. It is derived from para-aminobenzoic acid and ethanol, functioning primarily by inhibiting nerve impulse transmission. This compound is characterized by its ability to block voltage-gated sodium channels, which prevents the initiation and propagation of action potentials in nerve cells, leading to a numbing effect. The chemical formula for benzocaine hydrochloride is C9H12ClNO2C_9H_{12}ClNO_2, with a molecular weight of approximately 201.65 g/mol .

, particularly in the presence of acids and bases. One key reaction involves its formation from benzocaine through protonation with hydrochloric acid:

RNH2+HClRNH3++ClR-NH_2+HCl\rightarrow RNH_3^++Cl^-

This reaction results in the formation of a more soluble hydrochloride salt compared to its base form, which enhances its bioavailability in aqueous environments . Additionally, benzocaine can be hydrolyzed to form 4-aminobenzoic acid under specific conditions, further demonstrating its reactivity .

The synthesis of benzoclidine hydrochloride typically involves the following methods:

  • Esterification: The classic method for synthesizing benzocaine involves the Fischer esterification of para-aminobenzoic acid with ethanol. This process can be catalyzed by an acid catalyst.
  • Reduction: Another method includes the reduction of ethyl para-nitrobenzoate to benzocaine using hydrogen gas and a suitable catalyst such as iron in acidic conditions .

These methods highlight the versatility in synthesizing this compound from readily available precursors.

Benzoclidine hydrochloride is widely used in various applications:

  • Topical Anesthetic: It is commonly employed as a topical anesthetic for minor surgical procedures, dental work, and for alleviating pain from sore throats or mouth ulcers.
  • Pharmaceutical Formulations: The compound is often included in over-the-counter products such as gels, ointments, and sprays designed for pain relief.
  • Research: Benzocaine is also utilized in pharmacological studies to understand nerve function and the mechanisms of pain perception .

Research has indicated that benzoclidine hydrochloride may interact with other compounds and medications. For instance:

  • Methemoglobinemia Risk: Co-administration with certain agents like acetic acid can increase the risk of methemoglobinemia, a condition where blood cannot effectively carry oxygen .
  • CNS Effects: There are documented interactions that may lead to central nervous system depression when combined with other depressants or anesthetics .

These interactions necessitate caution when using benzocaine-containing products alongside other medications.

Benzoclidine hydrochloride shares similarities with several other compounds within the category of local anesthetics. Below are some notable comparisons:

Compound NameChemical StructureUnique Features
LidocaineC14H22N2OAmide local anesthetic; longer duration of action
ProcaineC13H18N2O2Ester local anesthetic; lower potency than benzocaine
TetracaineC15H23N2O2Longer duration; more potent than benzocaine

Uniqueness of Benzoclidine Hydrochloride

Benzoclidine hydrochloride stands out due to its rapid onset and relatively short duration of action compared to other local anesthetics like lidocaine and tetracaine. Its use as a bulking agent in illicit drug formulations also highlights its unique role outside traditional medical applications .

Purity

min. 98%. (TLC [MeOH-NH3 25% (10:1), Rf: 0.41, Sulifol]). ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

colorless crystal powder.

Related CAS

16852-81-6 (Parent)

Wikipedia

Benzoclidine hydrochloride

Dates

Last modified: 04-14-2024
- Mashkovsky et al., Prog. Drug. Res. (1969). 13:294-339

- Leniva et al., Kardiologiya (1973) (Russian). (4):142-143

- Mashkovsky et al., Farm. Toxicol. (1962) (Russian). 25(6):32-37

- Ziatzeva et al., Farm. Toxicol. (1970) (Russian). 33(3):305-309

Explore Compound Types